molecular formula C5H10N2O B591325 2-Cyclopropylacetohydrazide CAS No. 55277-83-3

2-Cyclopropylacetohydrazide

Cat. No.: B591325
CAS No.: 55277-83-3
M. Wt: 114.148
InChI Key: GVPVKNZZLIICEQ-UHFFFAOYSA-N
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Description

2-Cyclopropylacetohydrazide is a chemical compound with the molecular formula C5H10N2O. It is a hydrazide derivative of cyclopropylacetic acid. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropylacetohydrazide can be synthesized through the reaction of cyclopropylacetic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

Cyclopropylacetic acid+Hydrazine hydrateThis compound+Water\text{Cyclopropylacetic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} Cyclopropylacetic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclopropylacetic acid derivatives.

    Reduction: Formation of cyclopropylmethylamine.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

2-Cyclopropylacetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropylacetohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylacetic acid hydrazide
  • Cyclopropylmethylamine
  • Cyclopropylacetohydrazine

Uniqueness

2-Cyclopropylacetohydrazide is unique due to its specific cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and development.

Properties

IUPAC Name

2-cyclopropylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-7-5(8)3-4-1-2-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPVKNZZLIICEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55277-83-3
Record name 2-cyclopropylacetohydrazide
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